7,8-Difluorochroman-4-OL, also referred to as (R)-5,7-difluorochroman-4-ol, is an organic compound with the molecular formula and a molecular weight of approximately 186.16 g/mol. This compound is classified as a chiral difluorinated hydroxybenzene derivative and is significant in medicinal chemistry, particularly as an intermediate in the synthesis of tegoprazan, which is used for treating gastroesophageal reflux disease and gastric ulcers .
The synthesis of 7,8-difluorochroman-4-OL primarily involves the asymmetric reduction of 5,7-difluorochroman-4-one. This reaction typically employs ketoreductase enzymes in conjunction with coenzymes and a coenzyme recycling system to achieve high chiral selectivity and conversion rates. The use of environmentally friendly organic solvents is also a key aspect of this synthesis .
Industrial methods for producing this compound mirror laboratory techniques but are optimized for scalability and sustainability .
The molecular structure of 7,8-difluorochroman-4-OL features a chroman ring with fluorine substituents at the 5 and 7 positions and a hydroxyl group at the 4 position. The structural representation can be detailed as follows:
7,8-Difluorochroman-4-OL can participate in several chemical reactions:
Common reagents for these reactions include:
The products formed depend significantly on the specific conditions applied during the reactions.
The mechanism of action for 7,8-difluorochroman-4-OL primarily involves its interactions with biological systems. Research indicates that it may exhibit significant biological activity through enzyme inhibition and receptor binding. Its unique structure allows it to interact effectively with various biological targets, potentially leading to therapeutic benefits such as anti-inflammatory and anticancer effects.
7,8-Difluorochroman-4-OL serves multiple purposes across various fields:
Enantioselective synthesis of 7,8-Difluorochroman-4-OL hinges on asymmetric reduction of its prochiral ketone precursor, 7,8-difluorochroman-4-one. Modern approaches prioritize enzyme-catalyzed reductions using ketoreductases (KREDs), which deliver superior stereoselectivity compared to traditional chemical catalysts. Three enzyme families are prominent:
These biocatalysts achieve enantiomeric excess (ee) values >99% for the (R)-enantiomer under mild conditions (pH 6.5–7.0, 25–35°C) [4]. For example, engineered SDRs coupled with NADPH cofactors reduce the ketone precursor at the C4 position with near-perfect chirality transfer. In contrast, classical chemical reduction using ruthenium-chiral ligand complexes (e.g., (S)-BINAP/RuCl₂) requires high-pressure hydrogenation and achieves ≤95% ee, with residual metal contamination necessitating extensive purification [2] .
Table 1: Comparison of Asymmetric Reduction Methods
Method | Catalyst | ee (%) | Reaction Conditions |
---|---|---|---|
Biocatalytic | SDR/KRED + NADPH | >99 | PBS buffer, 30°C, pH 7.0 |
Chemical | Ru/(S)-BINAP | 90–95 | 70°C, 50 bar H₂, toluene |
Efficient cofactor regeneration is critical for economically viable biocatalytic synthesis. Two dominant coenzyme recycling systems are employed:
NADPH remains preferred over NADH due to higher stability and affinity for KREDs. Continuous recycling reduces coenzyme loading to ≤0.1 mol% relative to the substrate, minimizing costs .
Table 2: Performance of Coenzyme Recycling Systems
System | Cofactor | Turnover Number (TON) | Conversion (%) |
---|---|---|---|
GDH-Glucose | NADPH | >5,000 | ≥98 |
Isopropanol | NADH | 1,000–2,000 | 90–95 |
Industrial synthesis of 7,8-Difluorochroman-4-OL increasingly adopts green chemistry principles:
Life-cycle analyses confirm enzymatic routes reduce E-factor (kg waste/kg product) by 60% versus chemical synthesis, primarily by avoiding heavy-metal residues and high-energy purification steps .
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5